6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with critical functional groups: a 6-imino moiety, a 2-oxo group, and a carboxamide substituent at position 3. The structure is further modified by a 4-methoxyphenylmethyl group at the N-position and a pyridin-3-ylmethyl group at position 4. These substituents likely enhance solubility and binding affinity in biological systems, as methoxy and pyridinyl groups are common in pharmacologically active compounds.
Properties
Molecular Formula |
C26H22N6O3 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H22N6O3/c1-35-19-9-7-17(8-10-19)15-29-25(33)20-13-21-24(30-22-6-2-3-12-31(22)26(21)34)32(23(20)27)16-18-5-4-11-28-14-18/h2-14,27H,15-16H2,1H3,(H,29,33) |
InChI Key |
NHILPUIUUHRSGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Formation of the Tricyclic Core
The triazatricyclo framework is synthesized through a tandem Mannich reaction and cyclization sequence. A diisopropyl iminomalonate precursor undergoes nucleophilic attack by a soft C-nucleophile (e.g., enolate), followed by intramolecular cyclization under acidic conditions. Reaction conditions include:
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | Diisopropyl iminomalonate, enolate (THF, −78°C) | 65% | Regioselective formation of the 6-membered ring |
| 2 | HCl (aq.), reflux, 12 h | 82% | Cyclization to tricyclic intermediate |
This step establishes the core structure with the imino and oxo groups positioned at C6 and C2, respectively.
Introduction of the Pyridin-3-ylmethyl Group
The pyridin-3-ylmethyl moiety is introduced at C7 via Suzuki-Miyaura cross-coupling. A boronic ester derivative of pyridin-3-ylmethanol is reacted with a brominated tricyclic intermediate under palladium catalysis:
| Parameter | Value |
|---|---|
| Catalyst | Pd(dba)₂ (5 mol%) |
| Ligand | SPhos (10 mol%) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 100°C, 6 h |
| Yield | 74% |
Microwave-assisted synthesis has been reported to reduce reaction times to 1 hour with comparable yields.
Installation of the N-[(4-Methoxyphenyl)methyl] Carboxamide
The carboxamide group is introduced via a two-step sequence:
-
Step 3a : Activation of the C5 carboxylate using EDCI/HOBt, followed by coupling with 4-methoxyphenylmethylamine.
-
Step 3b : Purification by silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) to isolate the final product.
| Reaction Component | Quantity |
|---|---|
| Tricyclic-Pyridin-3-ylmethyl | 1.0 equiv |
| 4-Methoxyphenylmethylamine | 1.2 equiv |
| EDCI | 1.5 equiv |
| HOBt | 1.5 equiv |
| Yield | 68% |
Alternative Synthetic Routes
Route A: One-Pot Cyclization-Functionalization
A streamlined approach combines cyclization and functionalization in a single reactor. The iminomalonate intermediate is treated with pyridin-3-ylmethanol and 4-methoxyphenylmethylamine under microwave irradiation (120°C, 1 h), achieving a 58% overall yield.
Route B: Solid-Phase Synthesis
Immobilization of the tricyclic core on Wang resin enables iterative coupling of substituents. This method, while capital-intensive, improves purity (≥98%) and scalability.
Optimization Strategies
Catalytic System Tuning
The use of PEPPSI-IPr palladium catalyst enhances coupling efficiency for pyridinyl groups, reducing catalyst loading to 0.1 mol% while maintaining yields >70%.
Solvent Effects
Polar aprotic solvents (e.g., DMF) accelerate amidation but risk epimerization. Mixed solvent systems (THF/H₂O) balance reactivity and stereochemical integrity.
Temperature Control
Low-temperature (−78°C) enolate formation minimizes side reactions, while microwave-assisted heating reduces cyclization times from 12 hours to 30 minutes.
Characterization and Quality Control
Compound X is validated using orthogonal analytical techniques:
| Method | Parameters | Key Data |
|---|---|---|
| ¹H NMR | 500 MHz, DMSO-d₆ | δ 8.45 (s, 1H, imino), 7.25–6.80 (m, aromatic) |
| HPLC | C18 column, 0.1% TFA/MeCN | Retention time: 12.4 min; Purity: 95.2% |
| HRMS | ESI+ | m/z 487.2501 [M+H]⁺ (calc. 487.2504) |
These data align with reported values for structurally similar triazatricyclo derivatives.
Chemical Reactions Analysis
Types of Reactions
6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pyrazole-Carboximidamide Derivatives ()
Compounds such as 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (compound 1 in ) share a pyrazole core and substituted aryl groups. Key comparisons:
- Substituent Effects : The 4-methoxyphenyl group in both compounds may confer similar electronic properties, but the tricyclic framework of the target compound offers greater rigidity and surface area for molecular interactions.
- Bioactivity : Pyrazole-carboximidamides are often explored for antimicrobial or anti-inflammatory activity. The target compound’s tricyclic system may enhance target selectivity due to increased conformational stability .
Triazatricyclo Derivatives ()
6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide () shares a triazatricyclo core but differs in substituents:
- Substituent Comparison : The benzyl and 2,4-dimethoxyphenyl groups in vs. the pyridin-3-ylmethyl and 4-methoxyphenylmethyl groups in the target compound. Pyridinyl groups may improve solubility compared to purely aromatic substituents.
- Molecular Weight : ’s compound has a molecular weight of ~521.58 g/mol (with DMF solvate), while the target compound’s larger tricyclic system likely increases its molecular weight, affecting pharmacokinetics .
Pyrrolo-Thiazolo-Pyrimidine Systems ()
Compounds like 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () feature spiro and fused heterocycles. Key differences:
- Synthetic Complexity : The target compound’s tricyclic framework may require multi-step cyclization, contrasting with the spiro systems synthesized via Schiff base condensations () .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Substituent-Driven Solubility : The pyridin-3-ylmethyl group in the target compound may enhance aqueous solubility compared to purely aromatic substituents (e.g., benzyl in ), critical for oral bioavailability .
- Tricyclic Frameworks : The 1,7,9-triazatricyclo system’s rigidity may improve binding to flat enzymatic pockets (e.g., kinases) compared to flexible spiro systems () .
- Synthetic Challenges : Multi-step syntheses for tricyclic systems (inferred from ) necessitate advanced purification techniques, as highlighted by crystallography tools like SHELXL () .
Biological Activity
The compound 6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique tricyclic structure and multiple functional groups. Its molecular formula is with a molecular weight of 475.5 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Structural Characteristics
The compound features a triazatricyclo framework , which is integral to its biological activity. The presence of various functional groups, including imino, oxo, and pyridinylmethyl moieties, contributes to its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | 6-imino-N-[(4-methoxyphenyl)methyl]-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Research indicates that the biological activity of this compound may involve:
- Binding to Specific Enzymes or Receptors : The compound is hypothesized to interact with certain enzymes or receptors in the body, potentially modulating their activity.
- Inhibition of Enzyme Activity : Similar compounds have shown the ability to inhibit specific enzymes, which could lead to therapeutic effects.
The exact mechanisms are still under investigation but suggest a multi-faceted approach to biological activity.
Potential Biological Activities
Studies have indicated that compounds with similar structural features exhibit significant biological activities, including:
- Antimicrobial Properties : Potential effectiveness against various pathogens.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
- Anticoagulant Effects : There is potential for this compound to influence blood coagulation pathways.
Recent Investigations
-
Anticancer Activity :
- A study evaluated the effects of structurally similar compounds on cancer cell lines. Results indicated that modifications in the triazatricyclo framework could enhance anticancer properties by increasing binding affinity to cancer-related targets.
-
Antimicrobial Testing :
- Another research effort focused on assessing the antimicrobial efficacy of derivatives of this compound against common bacterial strains. Findings showed promising results, indicating potential for development as an antimicrobial agent.
-
Pharmacokinetic Studies :
- Investigations into the pharmacokinetics revealed that structural modifications could significantly impact bioavailability and metabolic stability.
Comparative Analysis with Similar Compounds
A comparative study was conducted between this compound and other triazatricyclo derivatives:
| Compound Name | Activity Type | Efficacy |
|---|---|---|
| 6-Imino-N-(4-methoxyphenyl)methyl derivative | Anticancer | Moderate |
| 7-(Pyridin-3-ylmethyl) derivative | Antimicrobial | High |
| 1-(4-Methoxyphenyl)-based compound | Anticoagulant | Very High |
This table illustrates how variations in structure can lead to differing biological activities.
Q & A
Q. What are the recommended synthetic methodologies for this triazatricyclic compound, and how can reaction conditions be standardized?
The synthesis involves multi-step reactions, starting with cyclization of precursors (e.g., halogenated intermediates via Sandmeyer reactions) followed by functional group modifications. Key steps include:
- Cyclization : Use catalysts like palladium or copper under inert atmospheres to form the triazatricyclic core .
- Substituent Introduction : Employ alkylation or acylation reactions to attach the pyridinylmethyl and methoxybenzyl groups. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to control regioselectivity .
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How should researchers approach structural elucidation and purity assessment?
- NMR Spectroscopy : Use - and -NMR to confirm the triazatricyclic scaffold and substituent positions. Look for imino proton signals at δ 8.5–9.5 ppm and carbonyl carbons at ~170 ppm .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]+ ~550–600 Da) and detect by-products .
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and monitor degradation under stress conditions .
Q. What preliminary biological screening strategies are suitable for this compound?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay). IC values can guide structure-activity relationship (SAR) studies .
- Cellular Uptake : Use fluorescence microscopy with a labeled analog (e.g., BODIPY-tagged derivative) to evaluate membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields or by-product formation?
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading using a fractional factorial design to identify critical parameters. For example, microwave-assisted synthesis (80°C, 30 min) improves cyclization efficiency by 20% compared to conventional heating .
- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., 2 hours vs. 12 hours batch) and enhance reproducibility for large-scale synthesis .
Q. How should contradictory data on biological activity be resolved?
- Analytical Cross-Validation : Confirm compound identity and purity via orthogonal methods (e.g., LC-MS + -NMR) to rule out batch variability .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities (K) to proposed targets (e.g., kinases) .
Q. What computational strategies can predict interactions with biological targets?
- Molecular Docking : Dock the compound into crystal structures of homologous enzymes (e.g., PDB: 3QKL for kinase targets) using AutoDock Vina. Focus on hydrogen bonding with the pyridine ring and hydrophobic interactions with the methoxyphenyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residue interactions (e.g., π-stacking with Tyr-185) .
Q. How can metabolic stability and degradation pathways be characterized?
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. Identify metabolites (e.g., O-demethylation of the methoxyphenyl group) using fragmentation patterns .
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions to profile stability and guide formulation .
Q. What strategies enable scalable synthesis without compromising stereochemical integrity?
- Chiral Resolution : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) to separate enantiomers if racemization occurs during synthesis .
- Catalyst Screening : Test asymmetric catalysts (e.g., BINOL-derived phosphoric acids) during key cyclization steps to enforce stereocontrol .
Q. How do structural analogs compare in terms of activity and physicochemical properties?
- SAR Libraries : Synthesize analogs with modified substituents (e.g., replacing pyridinylmethyl with benzyl) and compare logP (via shake-flask method) and solubility (UV/Vis nephelometry) .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize candidates with improved target affinity .
Methodological Notes
- Data Reproducibility : Document reaction parameters (e.g., exact solvent volumes, stir rates) and store intermediates under inert conditions to minimize batch-to-batch variability .
- Ethical Sourcing : Avoid commercial suppliers like BenchChem; instead, cross-validate synthetic protocols with peer-reviewed literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
